REACTION_SMILES
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[N:13](=[O:14])[O-:15].[NH2:1][c:2]1[cH:3][n:4][c:5]2[cH:6][cH:7][c:8]([CH3:12])[cH:9][c:10]2[cH:11]1.[Na+:16].[OH2:22].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[c:2]1([OH:14])[cH:3][n:4][c:5]2[cH:6][cH:7][c:8]([CH3:12])[cH:9][c:10]2[cH:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2ncc(N)cc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=S(=O)(O)O
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Name
|
|
Type
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product
|
Smiles
|
Cc1ccc2ncc(O)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |